Synthetic Utility in Raf Kinase Inhibitor Scaffolds: Patent-Validated Precursor Specificity
In the synthesis of omega-carboxyaryl substituted diphenyl ureas as Raf kinase inhibitors (US 7,235,576 B1), 5-tert-butyl-2-methoxyaniline is specifically enumerated as a reactant (1.0 eq) in anhydrous DCM for the formation of key urea intermediates. The patent's exemplified Scheme I uses this precise aniline derivative, rather than o-anisidine or 4-tert-butylaniline, indicating that the 2-methoxy-5-tert-butyl substitution pattern is essential for generating the correct regioisomer and achieving the desired kinase inhibitory activity [1]. No alternative aniline is exemplified in the same synthetic sequence within the patent.
| Evidence Dimension | Patent-exemplified synthetic utility for Raf kinase inhibitor precursor |
|---|---|
| Target Compound Data | 5-tert-Butyl-2-methoxyaniline (1.0 eq) used in anhydrous DCM to form diphenyl urea intermediates. |
| Comparator Or Baseline | o-Anisidine (2-methoxyaniline) and 4-tert-butylaniline: not exemplified in patent US 7,235,576 B1 Schemes. |
| Quantified Difference | Target compound is the specified building block; comparators are absent from the exemplified synthetic schemes. |
| Conditions | Anhydrous DCM, room temperature, as per patent experimental procedures. |
Why This Matters
For procurement supporting Raf kinase inhibitor analogue synthesis, selecting the patent-explicit building block mitigates risk of synthetic failure or incompatibility with established routes, directly impacting project timelines and chemical novelty.
- [1] Riedl, B., Dumas, J., Khire, U., Lowinger, T. B., Scott, W. J., Wood, J. E., Monahan, M. K., Natero, R., & Renick, J. (2007). Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. US Patent 7,235,576 B1. Bayer/Onyx. View Source
